molecular formula C16H16N2O4 B5669238 N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenyl)acetamide

N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenyl)acetamide

Cat. No. B5669238
M. Wt: 300.31 g/mol
InChI Key: NMZVFWLHVOSBMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenyl)acetamide involves catalytic hydrogenation and reductive carbonylation steps. A novel Pd/C catalyst with high activity and selectivity has been developed for the hydrogenation of related nitrophenyl acetamides, achieving high yields and selectivities under optimized conditions (Zhang Qun-feng, 2008). Additionally, a Pd(II)-based catalytic system facilitates the reductive carbonylation of nitrobenzene to form related acetamide derivatives in one pot, indicating a possible pathway for the synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenyl)acetamide with high selectivity (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

Structural characterization of related acetamide compounds through techniques like NMR and X-ray crystallography reveals detailed insights into their molecular conformation. For example, the structure and properties of certain N-methyl-N-phenyl-acetamide derivatives have been elucidated, showcasing the importance of intramolecular interactions in determining molecular geometry (Zhong-cheng Zhou, Wan-yin Shu, 2002).

Chemical Reactions and Properties

The reactivity of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenyl)acetamide derivatives towards various chemical reactions, such as hydrogenation, carbonylation, and nitration, has been studied, indicating the compound's versatility in synthetic chemistry. These reactions are crucial for modifying the compound's functional groups, thus enabling the synthesis of a wide range of derivatives with potential applications in different fields.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, of related acetamide compounds have been investigated. The solvatochromism of heteroaromatic compounds like N-(4-Methyl-2-nitrophenyl)acetamide has been studied, revealing the effects of solvent interactions on their physical properties and behaviors (I. G. Krivoruchka et al., 2004).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-7-8-15(22-2)13(9-11)17-16(19)10-12-5-3-4-6-14(12)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZVFWLHVOSBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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